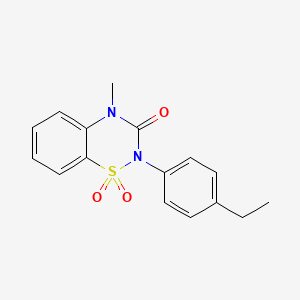![molecular formula C23H19F3N2O3S B6522240 2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 933022-33-4](/img/structure/B6522240.png)
2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C23H19F3N2O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.10684813 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F3166-0311, also known as 2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, F3166-0311 increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
F3166-0311 binds to AChE in a reversible manner, causing linear mixed-type inhibition . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis .
Biochemical Pathways
The primary biochemical pathway affected by F3166-0311 is the cholinergic pathway. By inhibiting AChE, F3166-0311 prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances cholinergic transmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
F3166-0311 exhibits high oral bioavailability and a long duration of AChE inhibitory action in vivo . This suggests that the compound is well-absorbed from the gastrointestinal tract and is able to reach its target sites in the body effectively. The long duration of action indicates that F3166-0311 may be slowly metabolized or excreted, allowing it to exert its effects over a prolonged period .
Result of Action
F3166-0311 has been found to antagonize cognitive deficits induced by scopolamine or transient brain ischemia and reperfusion . It also possesses the ability to protect PC12 cells against β-amyloid 25–35 peptide toxicity, oxygen-glucose deprivation insult, and staurosporine-induced apoptosis . These effects suggest that F3166-0311 may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s disease and vascular dementia .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of F3166-0311 are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other substances can influence the activity and stability of drugs
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c1-2-16-10-12-19(13-11-16)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)15-17-6-5-7-18(14-17)23(24,25)26/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYQHHQXMNQNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522167.png)
![4-[(2,5-dimethylphenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522171.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522185.png)
![3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522192.png)
![N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522194.png)
![N-[(2-chlorophenyl)methyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522205.png)
![N-(2,5-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522210.png)
![N-(4-chlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522215.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522221.png)

![2-(4-methylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522250.png)
![2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6522254.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522255.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522265.png)
